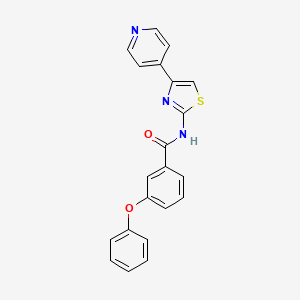

3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, such as "3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide," typically involves condensation reactions that combine different chemical entities through catalytic processes or using reagents that facilitate the formation of the benzamide core structure. For example, substituted benzamides have been synthesized by reacting salicylic acid with aminopyridine under specific conditions to yield high-purity products (H. Dian, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been elucidated using techniques like X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. These studies reveal the planar geometry of the benzamide moiety and the spatial orientation of substituents, which are crucial for understanding the compound's chemical behavior and reactivity (R. Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of "this compound" derivatives involves interactions with various reagents and conditions that lead to the formation of new chemical bonds and structures. These reactions are guided by the functional groups present in the molecule, such as the benzamide linkage and the thiazolyl group, which undergo substitution, addition, or condensation reactions (K. Baheti et al., 2002).

Physical Properties Analysis

The physical properties of benzamide derivatives, including "this compound," can be characterized by their solubility, melting point, and crystalline structure. These properties are influenced by the molecular arrangement and the nature of intermolecular forces within the solid state, as well as by the presence of functional groups that can engage in hydrogen bonding or other interactions (R. K. Mudsainiyan & A. K. Jassal, 2016).

Chemical Properties Analysis

The chemical properties of "this compound" are defined by its reactivity towards other chemical species. This includes its behavior in organic synthesis reactions, such as nucleophilic substitutions or electrophilic additions, and its ability to form complexes with metals or to act as a ligand in coordination chemistry (Gomathi Vellaiswamy & S. Ramaswamy, 2017). The functional groups in the molecule, such as the benzamide and thiazolyl groups, play a significant role in these chemical interactions.

Scientific Research Applications

Metabolism and Disposition

Research on compounds structurally related to "3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide" has explored their metabolism and disposition in biological systems. For example, the study of the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans provides insights into how similar compounds are metabolized and eliminated from the body. The study found that the principal route of metabolism involved oxidation, with the main metabolites being excreted via feces, highlighting the complexity of metabolic pathways for such compounds (Renzulli et al., 2011).

Environmental Exposure

Investigations into environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides have provided valuable data on the presence of related metabolites, such as 3-phenoxybenzoic acid, in different populations. Studies have demonstrated widespread chronic exposure to these chemicals, particularly in children, with variations in exposure levels related to residential proximity to agricultural activities and the use of insecticides within households (Babina et al., 2012). Such research underscores the need for monitoring and regulating the use of these chemicals to protect public health.

Health Effects

Research has also delved into the potential health effects of exposure to related compounds, focusing on neurobehavioral outcomes and metabolic processes. For instance, the urinary metabolites of OP and PYR pesticides have been linked to neurobehavioral effects in children, highlighting concerns over low-level exposure to these pesticides and their impact on cognitive functions (Wang et al., 2016). Such findings are critical for understanding the broader implications of chemical exposure on child development and health.

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a broad range of biological targets . These targets often play crucial roles in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives are known to influence a wide range of biochemical pathways . These molecules may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities .

properties

IUPAC Name |

3-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)15-9-11-22-12-10-15)16-5-4-8-18(13-16)26-17-6-2-1-3-7-17/h1-14H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLNJNAGHHCZGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2480824.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2480828.png)

![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2480831.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)

![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)